molecular formula C20H21F3N2O2 B2869756 4-(4-methoxypiperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide CAS No. 2034522-38-6

4-(4-methoxypiperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide

Cat. No. B2869756
CAS RN: 2034522-38-6
M. Wt: 378.395
InChI Key: NBYUDDYKVMWPJA-UHFFFAOYSA-N
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Description

4-(4-methoxypiperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide, commonly known as MPPTB, is a synthetic compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

NMDA Receptor Antagonism

4-(4-Methoxypiperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide is explored for its potential as an NR2B subunit-selective antagonist of the NMDA receptor. This compound, among others, demonstrated low nanomolar activity in binding and functional assays and was found effective in a mouse model of formalin-induced hyperalgesia after oral administration, similar to the efficacy of besonprodil (Borza et al., 2007).

Enantioselective Synthesis

This compound is also studied in the context of enantioselective synthesis. Specifically, the transformation of (S)-methylpyroglutamate to N-methoxy-N-methylamide, facilitating the addition of Grignard reagents, leads to the production of various piperidine derivatives (Calvez et al., 1998).

Antihyperglycemic Agents

In the search for antidiabetic agents, this compound derivatives have been synthesized and evaluated. One such derivative, KRP-297, was identified as a promising candidate for the treatment of diabetes mellitus (Nomura et al., 1999).

Gastrointestinal Stimulant

The compound has also been used in the synthesis of cisapride, a gastrointestinal stimulant. The pharmacological properties of benzamides derived from piperidinamines related to this compound were evaluated for potential gastrokinetic activity (Van Daele et al., 1986).

Serotonin Receptor Ligands

In the study of serotonin ligands, derivatives of this compound with modifications in the aryl portion (like phenyl or 2-methoxyphenyl) and a phthalimido or benzamido group at the 4-substituent have shown high affinity for 5-HT1A serotonin binding sites (Glennon et al., 1988).

PET Imaging Agents

The compound and its derivatives have been synthesized as potential PET (Positron Emission Tomography) tracers for imaging of neuroinflammation. They have shown promise as carbon-11-labeled sEH/PDE4 dual inhibitors, important for studying neuroinflammatory conditions (Jia et al., 2019).

Kinase Inhibitors

It's also involved in the synthesis of Met kinase inhibitors. Specific substitutions in the compound structure resulted in improved enzyme potency and aqueous solubility, leading to potent and selective Met kinase inhibition (Schroeder et al., 2009).

properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c1-27-16-10-12-25(13-11-16)15-8-6-14(7-9-15)19(26)24-18-5-3-2-4-17(18)20(21,22)23/h2-9,16H,10-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYUDDYKVMWPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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